molecular formula C28H25N3O4 B229434 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B229434
M. Wt: 467.5 g/mol
InChI Key: XEFPRLMXTRCOPE-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as EKI-785 and has been the subject of several research studies to investigate its synthesis, mechanism of action, and potential therapeutic benefits.

Mechanism of Action

EKI-785 exerts its antiproliferative activity by inhibiting the activity of several kinases, including Akt, mTOR, and ERK. These kinases play a crucial role in cell growth and survival, and their dysregulation is a hallmark of cancer. EKI-785 has also been found to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage.
Biochemical and Physiological Effects:
EKI-785 has been found to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation, induces apoptosis, and inhibits the activity of several signaling pathways. EKI-785 has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EKI-785 is its potent antiproliferative activity against various cancer cell lines. This makes it an attractive compound for the development of novel cancer therapies. However, one of the limitations of EKI-785 is its low solubility in water, which can make it challenging to use in in vivo studies.

Future Directions

There are several future directions for research on EKI-785. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of EKI-785. Another area of research is the investigation of the potential synergistic effects of EKI-785 with other anticancer agents. Additionally, further studies are needed to investigate the safety and efficacy of EKI-785 in animal models and clinical trials.

Synthesis Methods

The synthesis of EKI-785 involves a multi-step process that starts with the reaction of 2-acetylpyridine with ethyl cyanoacetate to produce 2-ethylcyano-3-(2-pyridyl)acrylate. This intermediate is then reacted with indole-3-carboxaldehyde to form 1-(2-(1H-indol-3-yl)ethyl)-2-ethylcyano-3-(2-pyridyl)acrylate. The final step involves the reaction of this intermediate with 4-ethoxybenzoyl chloride to produce EKI-785.

Scientific Research Applications

EKI-785 has been studied extensively for its potential applications in cancer therapy. Research studies have shown that EKI-785 has potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. EKI-785 has been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be dysregulated in cancer cells.

properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H25N3O4/c1-2-35-20-12-10-18(11-13-20)26(32)24-25(23-9-5-6-15-29-23)31(28(34)27(24)33)16-14-19-17-30-22-8-4-3-7-21(19)22/h3-13,15,17,25,30,32H,2,14,16H2,1H3/b26-24+

InChI Key

XEFPRLMXTRCOPE-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O

Origin of Product

United States

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